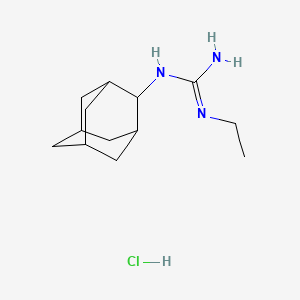
1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride, also known as AEGH, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEGH is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. In
Wirkmechanismus
The mechanism of action of 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. This compound has been shown to increase the expression of antioxidant enzymes and decrease the production of inflammatory cytokines, suggesting that it may protect cells from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. In addition to its potential neuroprotective effects, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride in lab experiments is its low toxicity and high solubility in water and ethanol. This makes it a safe and reliable compound for use in a wide range of experiments. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride. One promising area of research is its potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Other areas of research include its potential as a treatment for diabetes, cancer, and viral infections. Additionally, further studies are needed to optimize the synthesis of this compound and improve its stability and effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a promising compound for scientific research. Its potential applications as a neuroprotective agent, anti-inflammatory agent, and anti-cancer agent make it a valuable tool for researchers in a wide range of fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and science.
Synthesemethoden
The synthesis of 1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride involves the reaction of 1-adamantanone with ethylguanidine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable and cost-effective compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-2-yl)-3-ethylguanidine hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-adamantyl)-2-ethylguanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3.ClH/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPTLZUUZTVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)NC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)

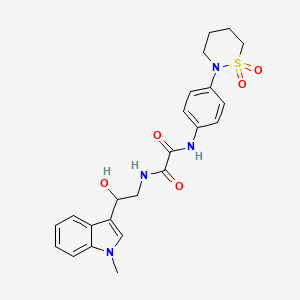
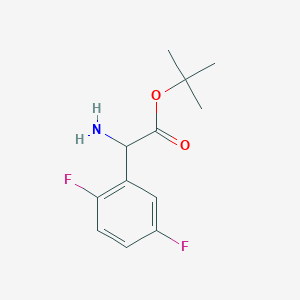
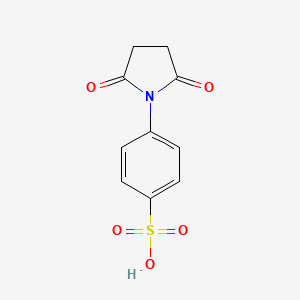



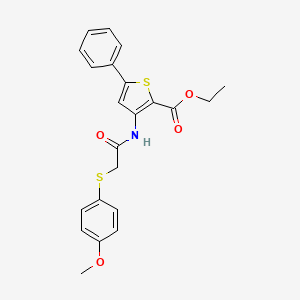

![3-[(4-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![[4-(3-methylphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2552438.png)
